molecular formula C4H7NO B051463 (S)-3-Hydroxybutanenitrile CAS No. 123689-95-2

(S)-3-Hydroxybutanenitrile

Cat. No. B051463
M. Wt: 85.1 g/mol
InChI Key: BYJAJQGCMSBKPB-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (S)-3-Hydroxybutanenitrile involves several methods, including the Morita-Baylis-Hillman reaction, which has been optimized for better reproducibility. Lipase-catalyzed kinetic resolution and determination of the absolute configuration of its enantiomers have been achieved, indicating the compound's significance in asymmetric synthesis and chiral chemistry (Strub, Garboś, & Lochyński, 2016).

Molecular Structure Analysis

The molecular structure of (S)-3-Hydroxybutanenitrile allows for conformational analysis, especially in terms of its stereoisomers. Studies involving NMR spectroscopy have been crucial in understanding the compound's conformational behaviors in solution, which are influenced by its chiral center at the hydroxy-bearing carbon (Li, Uzawa, & Doi, 1998).

Scientific Research Applications

  • Enzymatic Resolution and Synthesis of Pharmaceuticals:

    • (S)-3-Hydroxybutanenitrile is used in lipase-catalyzed kinetic resolution, particularly in the synthesis of statin intermediates, which are important for producing HMG-CoA reductase inhibitors (Sun et al., 2006).
    • It is involved in the facile preparation and resolution of β-hydroxy nitriles, again through lipase-mediated processes, highlighting its role in producing enantiomerically pure compounds (Kamal & Khanna, 2001).
    • The compound is used in the synthesis and kinetic resolution of Morita-Baylis-Hillman adducts, which are significant in asymmetric synthesis (Strub et al., 2016).
  • Biocatalysis and Biodegradation:

    • It's used in the biocatalytic asymmetric hydrolysis, as studied with organisms like Rhodococcus rhodochrous and Rhodococcus sp. CGMCC 0497, which convert nitriles into carboxyamides and carboxyacids (Kinfe et al., 2009); (Wu & Li, 2003).
  • Polyester Production and Tissue Engineering:

    • Polyhydroxyalkanoates (PHAs), which include derivatives of 3-Hydroxybutanenitrile, are used as biomaterials in medical devices and tissue engineering, owing to their biodegradability and thermoprocessability (Chen & Wu, 2005).
    • The biosynthesis and biodegradation of 3-Hydroxypropionate-containing polyesters, which are crucial in the chemical industry for bioplastics, involve compounds related to 3-Hydroxybutanenitrile (Andreeßen & Steinbüchel, 2010).
  • Other Applications:

    • It is used in the production of important chemical intermediates like 3-Hydroxybutanone, useful in food additives, pharmaceuticals, and chemicals (Jian, 2011).
    • The compound finds applications in the textile industry, particularly in environmentally friendly processes like reducing indigo dye with 3-Hydroxybutanone (BenTicha et al., 2015).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

(3S)-3-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJAJQGCMSBKPB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Hydroxybutanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Hydroxybutanenitrile
Reactant of Route 2
(S)-3-Hydroxybutanenitrile
Reactant of Route 3
Reactant of Route 3
(S)-3-Hydroxybutanenitrile
Reactant of Route 4
Reactant of Route 4
(S)-3-Hydroxybutanenitrile
Reactant of Route 5
Reactant of Route 5
(S)-3-Hydroxybutanenitrile
Reactant of Route 6
Reactant of Route 6
(S)-3-Hydroxybutanenitrile

Citations

For This Compound
1
Citations
JR Dehli, V Gotor - Tetrahedron: Asymmetry, 2000 - Elsevier
The use of methanol as cosolvent allows the chemoselective reduction of aromatic β-keto nitriles by the fungus Curvularia lunata CECT 2130, yielding the corresponding (S)-β-hydroxy …
Number of citations: 60 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.